3-(3-fluorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 3-fluorophenyl group and at position 5 with a sulfanylmethyl linker connected to a 1-(4-methylphenyl)-1H-imidazole moiety. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c1-13-5-7-16(8-6-13)24-10-9-21-19(24)26-12-17-22-18(23-25-17)14-3-2-4-15(20)11-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQDKESTANMBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multiple steps. One common method includes the reaction of 3-fluorobenzonitrile with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorophenyl and imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds containing oxadiazole moieties often exhibit anticancer properties. For instance, studies have shown that derivatives of oxadiazole can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers. The presence of the imidazole group in this compound may enhance its efficacy by interacting with specific cellular targets involved in tumor growth.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. The fluorophenyl and imidazole components are known to contribute to increased membrane permeability and disruption of microbial cell walls, making this compound a candidate for further development as an antimicrobial agent.
3. Anti-inflammatory Effects
Oxadiazoles have been studied for their anti-inflammatory properties, particularly in the context of chronic inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines suggests potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies
Several studies have been conducted to evaluate the effectiveness of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects on lung cancer cells | Showed significant reduction in cell viability at concentrations above 10 µM. |
| Study 2 | Assess antimicrobial activity against E. coli | Inhibited bacterial growth with an MIC value of 25 µg/mL. |
| Study 3 | Investigate anti-inflammatory properties in animal models | Reduced levels of TNF-alpha and IL-6, indicating potential for treating inflammatory diseases. |
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
- Fluorine vs. Fluorine’s electronegativity may also stabilize aromatic interactions in biological targets.
- Ethoxy vs. Fluoro/Methyl : The ethoxyphenyl derivative (logP 4.8) demonstrates higher lipophilicity due to the longer alkyl chain, though this may reduce solubility .
- Chlorine and Triazole : The chlorophenyl-triazole analog (logP 3.1) balances electronegativity and hydrogen-bonding capacity, favoring target engagement in polar environments .
Crystallographic and Conformational Insights
- Isostructural Trends : Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole () exhibit triclinic (P 1) symmetry with two independent molecules per asymmetric unit. Similar packing may occur in the target compound, though fluorine’s smaller size vs. chlorine could alter unit cell parameters .
- Planarity and Flexibility: The imidazole-sulfanyl linker in the target compound likely introduces conformational flexibility, as seen in analogs where non-planar substituents (e.g., perpendicular fluorophenyl groups) adjust molecular geometry .
Biological Activity
The compound 3-(3-fluorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole represents a novel structure within the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, antimicrobial effects, and mechanisms of action.
Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 381.41 g/mol. The structure consists of an oxadiazole ring fused with imidazole and phenyl groups, which contribute to its biological activity.
Biological Activity Overview
-
Anticancer Activity
- Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents. These compounds exhibit significant cytotoxicity against various cancer cell lines by targeting critical cellular pathways.
- Mechanisms of action include:
- Inhibition of growth factors and kinases.
- Interaction with nucleic acids and proteins involved in cancer proliferation.
- Induction of apoptosis in malignant cells.
-
Antimicrobial Activity
- Compounds containing the 1,2,4-oxadiazole moiety have demonstrated antibacterial and antifungal properties. Research indicates that certain derivatives can effectively inhibit the growth of pathogens such as Escherichia coli and Candida albicans .
- The presence of electron-withdrawing groups like fluorine enhances antimicrobial activity by increasing the lipophilicity and membrane permeability of the compounds.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated a series of oxadiazole derivatives against various cancer cell lines (e.g., MCF-7 for breast cancer). The results showed that compounds with specific substitutions on the phenyl ring exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The most potent derivative demonstrated an IC50 value of approximately 0.5 µM against MCF-7 cells, indicating high efficacy .
Case Study 2: Antimicrobial Screening
In another investigation, a range of synthesized oxadiazole derivatives were screened for antimicrobial activity. Compounds were tested against standard strains including Staphylococcus aureus and Candida albicans. Results indicated that some derivatives exhibited significant inhibition zones (≥15 mm) suggesting strong antibacterial and antifungal properties .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Many oxadiazole derivatives act as inhibitors for enzymes like thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation .
- DNA Interaction: Some studies suggest that these compounds can intercalate into DNA or bind to RNA, disrupting essential processes for cancer cell survival .
Research Findings Summary
Q & A
Q. What synthetic methodologies are recommended for constructing the 1,2,4-oxadiazole core in this compound?
The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives under mild acidic conditions. For example, anthranilic diamide analogues with 1,2,4-oxadiazole rings were prepared by reacting nitrile intermediates with hydroxylamine, followed by cyclization . Fluorinated phenyl groups require careful control of reaction temperatures (<100°C) to avoid defluorination. Use high-resolution mass spectrometry (HRMS) and / NMR to confirm regioselectivity, particularly for the sulfanyl-methyl linker.
Q. How should researchers characterize the structural integrity of the imidazole-sulfanyl-methyl moiety?
Key characterization steps include:
- NMR : Monitor chemical shifts for the imidazole C2 proton (~δ 7.2–7.8 ppm) and the sulfanyl-methyl group (δ 3.5–4.0 ppm for SCH). Fluorine-19 NMR can confirm the absence of undesired fluorophenyl isomerization.
- X-ray diffraction : Resolve potential disorder in the imidazole and oxadiazole planes using SHELXL refinement with anisotropic displacement parameters . For example, similar compounds (e.g., anthranilic diamides) required twin refinement for accurate structural determination .
Q. What safety protocols are critical when handling fluorinated and imidazole-containing intermediates?
- Use PPE (gloves, goggles) to avoid dermal exposure to fluorophenyl groups, which may cause irritation .
- Conduct reactions in fume hoods due to volatile byproducts (e.g., HS from sulfanyl linkages).
- Store intermediates under inert gas (N) to prevent oxidation of the sulfanyl group .
Advanced Research Questions
Q. How can bioisosteric replacement strategies optimize the compound’s insecticidal or pharmacological activity?
Replace the 1,2,4-oxadiazole ring with 1,3,4-thiadiazole or pyrazole moieties to enhance metabolic stability. For instance, substituting oxadiazole with thiadiazole in anthranilic diamides improved larvicidal activity (LC < 0.5 mg/L) . Use comparative molecular field analysis (CoMFA) to map steric/electrostatic requirements for target binding .
Q. What computational tools are recommended to resolve contradictions in bioassay data across studies?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., insect ryanodine receptors). Validate poses with molecular dynamics (MD) simulations.
- QSAR models : Address discrepancies in LC values by correlating substituent electronegativity (e.g., fluorophenyl vs. chlorophenyl) with activity .
Q. How should crystallographers address disorder in the imidazole and oxadiazole planes during structural refinement?
- Apply twin refinement in SHELXL for overlapping electron density, particularly if the imidazole ring exhibits rotational disorder .
- Use ORTEP-3 for graphical representation of thermal ellipsoids and to identify high displacement parameters (>0.1 Å) in fluorinated groups .
Q. What experimental design considerations are critical for SAR studies of fluorinated analogues?
- Synthetic routes : Prioritize Ullman coupling or SNAr reactions for introducing fluorophenyl groups to minimize byproducts.
- Bioassays : Test compounds against resistant insect strains (e.g., Plutella xylostella) at varying pH levels to assess stability of the sulfanyl-methyl linker .
Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
